molecular formula C18H16N4O4S B2895978 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896340-95-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

货号: B2895978
CAS 编号: 896340-95-7
分子量: 384.41
InChI 键: PZBWSMTZRNXFRC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a hybrid molecule featuring two distinct pharmacophores:

  • 2,3-dihydro-1,4-benzodioxin: A bicyclic ether system known for enhancing metabolic stability and bioavailability in drug design .
  • The sulfanyl acetamide linker bridges these subunits, enabling conformational flexibility and modulating electronic interactions.

属性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-11-3-2-6-22-16(11)20-17(21-18(22)24)27-10-15(23)19-12-4-5-13-14(9-12)26-8-7-25-13/h2-6,9H,7-8,10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBWSMTZRNXFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthesis of 9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Triazin-2-yl Sulfur Precursor

The pyrido-triazin core is constructed via cyclization of substituted pyridine derivatives. A representative protocol involves:

Step 1: Formation of Pyridine Intermediate
3-(2-Chlorophenyl)pyridin-4-amine undergoes base-mediated cyclization using potassium tert-butoxide in DMSO at 130°C for 24 hours to yield 5H-pyrido[4,3-b]indole (Figure 1A).

Step 2: Bromination
Treatment with N-bromosuccinimide (NBS) in DMF at room temperature introduces a bromine atom at position 9 (yield: 72–78%).

Step 3: Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with methylboronic acid installs the methyl group, forming 9-methyl-4-oxo-4H-pyrido[1,2-a]triazin-2-yl bromide (yield: 65%).

Table 1: Optimization of Pyrido-Triazin Core Synthesis

Step Reagent/Catalyst Solvent Temperature (°C) Time (h) Yield (%)
1 KOtBu DMSO 130 24 85
2 NBS DMF 25 12 75
3 Pd(PPh3)4 THF 80 6 65

Introduction of Sulfanyl Group

The sulfanyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or metal-mediated thiolation:

Protocol A: SNAr Reaction
2-Bromo-9-methyl-4-oxo-4H-pyrido-triazin reacts with thiourea in ethanol under reflux (12 hours), followed by hydrolysis with NaOH to yield the thiol intermediate (yield: 60%).

Protocol B: Copper-Catalyzed Thiolation
Using CuI as a catalyst, 2-bromo-pyrido-triazin reacts with benzyl mercaptan in DMF at 100°C for 8 hours, achieving higher regioselectivity (yield: 82%).

Acetamide Coupling

The final step involves coupling the sulfanyl-pyrido-triazin with N-(2,3-dihydro-1,4-benzodioxin-6-yl)chloroacetamide:

Activation of Carboxylic Acid
2-({9-Methyl-4-oxo-4H-pyrido-triazin-2-yl}sulfanyl)acetic acid is activated using HATU in DMF, followed by reaction with 2,3-dihydro-1,4-benzodioxin-6-amine at room temperature for 6 hours (yield: 70%).

Table 2: Coupling Reaction Optimization

Coupling Agent Base Solvent Temperature (°C) Yield (%)
HATU DIPEA DMF 25 70
EDCI/HOBt TEA CH2Cl2 0→25 58
DCC NMM THF 40 45

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions at elevated temperatures. THF and dichloromethane are preferred for acid-sensitive steps.

Temperature and Time

Cyclization requires high temperatures (130°C), while coupling reactions proceed efficiently at room temperature. Prolonged heating during bromination reduces yields due to decomposition.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, triazin-H), 7.21–6.98 (m, 3H, benzodioxin-H), 4.31 (s, 2H, CH2S), 2.45 (s, 3H, CH3).
  • HRMS (ESI+): m/z calculated for C19H16N4O4S [M+H]+: 421.0912; found: 421.0909.

Table 3: Comparative Analytical Data

Technique Key Peaks/Values Significance
IR 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (S-C) Confirms acetamide and sulfanyl groups
HPLC Rt = 6.7 min, >98% purity Validates synthetic purity

Scale-Up Considerations

Pilot-scale production (100 g) faces challenges:

  • Exothermic Reactions: Bromination requires controlled cooling to maintain ≤30°C.
  • Purification: Silica gel chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.

化学反应分析

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfanylacetamide group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

科学研究应用

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

作用机制

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

相似化合物的比较

Anti-Inflammatory Analogs

Compounds containing the 2,3-dihydro-1,4-benzodioxin subunit have demonstrated significant anti-inflammatory activity. For example:

  • 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibited potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays (ED₅₀ = 25 mg/kg vs. 27 mg/kg for Ibuprofen) .
  • Key structural difference: The target compound replaces the acetic acid group with a sulfanyl acetamide-pyridotriazinone system, which may enhance target specificity or reduce gastrointestinal toxicity associated with carboxylic acid moieties.

Table 1: Anti-Inflammatory Activity Comparison

Compound Structure ED₅₀ (mg/kg) Reference
Ibuprofen Carboxylic acid 27
2-(Benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid 25
Target compound Benzodioxin + sulfanyl acetamide N/A

Antimicrobial Sulfonamide-Acetamide Derivatives

Sulfonamide and acetamide functionalities are critical in antimicrobial agents. For instance:

  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) showed broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) with low hemolytic activity (<5%) .
  • Comparison: The target compound substitutes the sulfonamide group with a pyridotriazinone-sulfanyl system, which may alter binding to bacterial enzymes (e.g., dihydropteroate synthase) or eukaryotic targets.

Table 2: Antimicrobial Activity of Selected Derivatives

Compound ID Microbial Target MIC (µg/mL) Hemolytic Activity (%) Reference
7l S. aureus 8 <5
7l C. albicans 16 <5
Target

Heterocyclic Hybrid Systems

Pyridotriazinone-containing compounds are often explored for kinase inhibition. For example:

  • 9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine derivatives have shown inhibitory activity against CDK2 (IC₅₀ = 0.2 µM) in preclinical studies .
  • Structural implication : The sulfanyl linkage in the target compound may enhance solubility or facilitate π-stacking interactions with kinase ATP-binding pockets.

Table 3: Kinase Inhibition Profiles

Compound Type Target Kinase IC₅₀ (µM) Reference
Pyridotriazinone derivatives CDK2 0.2
Target compound

NMR and Structural Analysis

Comparative NMR studies of benzodioxin derivatives (e.g., Rapa analogs) reveal that substituents at specific positions (e.g., regions A and B in Figure 6 of ) significantly alter chemical shifts. For the target compound, the pyridotriazinone-sulfanyl group is expected to perturb chemical environments in regions analogous to positions 29–36 and 39–44, as observed in related structures .

生物活性

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Structural Characteristics

The compound features a 2,3-dihydro-1,4-benzodioxin moiety combined with a pyrido[1,2-a][1,3,5]triazin component. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 384.4 g/mol. This complex structure allows for diverse interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities including:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains and fungi. The benzodioxin and pyrido triazin moieties may contribute to these effects by disrupting microbial cell functions or inhibiting vital enzymatic pathways.
  • Antitumor Activity : Preliminary studies suggest that derivatives of the pyrido[1,2-a][1,3,5]triazin scaffold can inhibit specific cellular pathways involved in cancer progression. This compound may also engage with molecular targets relevant to tumor growth and metastasis .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It could interact with specific receptors that regulate cellular responses to stimuli.

Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound's structure and potential activities, a comparison with similar compounds is provided below:

Compound NameStructural FeaturesNotable Activities
N-(2-hydroxyphenyl)acetamideContains a phenolic groupAntimicrobial properties
7-Methylpyrido[1,2-a][1,3,5]triazinLacks the benzodioxin moietyPotential antitumor activity
2-Aminoquinoline derivativesDifferent heterocyclic structureAntiviral properties

The combination of the benzodioxin and pyrido triazin structures in this compound may provide a broader spectrum of biological activity compared to others listed above.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives of benzoxazine exhibited varying degrees of antibacterial activity against standard bacterial strains. The incorporation of the benzodioxin structure may enhance these effects due to increased lipophilicity and receptor affinity .
  • Antitumor Studies : Research has shown that compounds similar to this one can inhibit cancer cell proliferation in vitro. The mechanisms often involve interference with DNA replication or apoptosis pathways in cancer cells .
  • In Vivo Efficacy : In animal models, compounds based on similar scaffolds have been tested for their ability to reduce tumor size or inhibit pathogen growth effectively. These studies emphasize the need for further investigation into dosing regimens and long-term effects .

常见问题

Basic Research Questions

Q. What are the structural features and key functional groups of this compound, and how do they influence its reactivity?

  • The compound contains a benzodioxin core , a pyrido[1,2-a][1,3,5]triazin-4-one moiety, and a sulfanyl-acetamide linker. The benzodioxin provides electron-rich aromaticity, while the pyridotriazine contributes to hydrogen bonding and π-π stacking interactions. The sulfanyl group enhances nucleophilic reactivity, enabling thiol-disulfide exchange or alkylation reactions .
  • Methodological Insight : Use DFT calculations to map electron density distributions and NMR spectroscopy (e.g., 1^1H, 13^{13}C) to confirm substituent orientations .

Q. What are the standard synthetic routes for this compound, and how are intermediates purified?

  • Synthesis involves:

Benzodioxin Core Formation : Cyclization of catechol derivatives with dichloroethane under basic conditions.

Pyridotriazine Construction : Condensation of aminopyridine with triazine precursors.

Sulfanyl-Acetamide Coupling : Thiol-alkylation using 2-chloroacetamide and a sulfhydryl-containing intermediate .

  • Purification : Intermediates are monitored via TLC (silica gel, ethyl acetate/hexane), with final purification by recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • IR Spectroscopy : Confirms carbonyl (1650–1700 cm1^{-1}) and C-S (600–700 cm1^{-1}) stretches.
  • 1^1H NMR : Benzodioxin protons resonate at δ 4.2–4.5 ppm (dioxane CH2_2), pyridotriazine protons at δ 8.0–9.0 ppm.
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS: [M+H]+^+ = 429.3 g/mol) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses?

  • Experimental Design : Use factorial design (e.g., 2k^k factorial) to screen variables:

  • Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.5–2 mol%).
  • Response : Yield, purity, byproduct formation.
    • Case Study : A 30% yield increase was achieved by switching from DMF to THF, reducing side reactions via lower polarity .

Q. How do researchers resolve contradictions in biological activity data across different assay systems?

  • Approach :

  • Cross-Validation : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT).
  • Meta-Analysis : Use ANOVA to identify assay-specific variables (e.g., pH, serum content) causing discrepancies.
  • Structural Dynamics : MD simulations to assess target binding under varying physiological conditions .

Q. What strategies enhance the compound’s aqueous solubility and bioavailability without compromising activity?

  • Modifications :

  • PEGylation : Introduce polyethylene glycol chains to the acetamide group.
  • Salt Formation : Use hydrochloride or sodium salts of the sulfanyl group.
  • Prodrug Design : Mask polar groups with enzymatically cleavable esters .
    • Analytical Validation : Solubility assessed via shake-flask method ; bioavailability via Caco-2 permeability assays .

Q. How can computational methods predict and guide the synthesis of novel analogs?

  • Tools :

  • Quantum Chemistry : Reaction path searches using Gaussian or ORCA to identify low-energy intermediates.
  • Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent, catalyst).
    • Case Study : ICReDD’s hybrid approach reduced synthesis optimization from 6 months to 2 weeks for related acetamides .

Q. What mechanistic insights can be gained from studying the compound’s degradation under stress conditions?

  • Methods :

  • Forced Degradation : Expose to heat (40–80°C), UV light, and oxidative agents (H2_2O2_2).
  • LC-MS/MS : Identify degradation products (e.g., sulfoxide derivatives).
  • Kinetic Modeling : Fit degradation data to Arrhenius or Q10 models to predict shelf-life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。